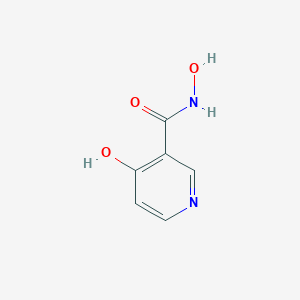

N,4-dihydroxynicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,4-dihydroxynicotinamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

NADH Precursor

NADH Production and Metabolism

N,4-Dihydroxynicotinamide serves as a potent precursor for nicotinamide adenine dinucleotide (NADH), which is crucial for cellular metabolism. Studies have shown that it can significantly enhance NAD+ levels in mammalian cells. For instance, research indicates that administration of this compound can increase NAD+ concentrations by 2.5 to 10 times within just one hour of treatment, outperforming other precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) . This rapid increase in NAD+ is vital for energy production and cellular health.

Therapeutic Implications

The ability of this compound to boost NAD+ levels has potential therapeutic implications. It has been shown to protect against cisplatin-induced acute kidney injury in mice, suggesting its utility in nephroprotective strategies . Additionally, its role in enhancing mitochondrial function positions it as a candidate for treating metabolic disorders and age-related diseases.

Antioxidant Properties

Radical Scavenging Activity

Research has identified this compound as an effective radical scavenger. It exhibits significant activity against reactive oxygen species (ROS), particularly hydroxyl radicals (HO·) and hydroperoxyl radicals (HOO·). Quantum chemical calculations have demonstrated that the compound can effectively neutralize these radicals through various mechanisms including hydrogen transfer and radical adduct formation .

Comparative Efficacy

In comparative studies, this compound has shown superior antioxidant activity compared to traditional antioxidants like ascorbic acid and trans-resveratrol in both lipid and aqueous environments . This property highlights its potential application in formulations aimed at reducing oxidative stress-related damage.

Pharmaceutical Applications

Potential in Chronic Fatigue and Neurodegenerative Disorders

Oral supplementation with NADH, which is closely related to this compound, has been explored for its effects on chronic fatigue syndrome and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Although the exact mechanisms remain unclear, preliminary studies suggest that enhancing NADH levels may improve energy metabolism and cognitive function .

Research on Efficacy

Despite anecdotal evidence supporting the use of NADH supplements for improving mental function and reducing fatigue, rigorous clinical trials are necessary to establish efficacy and safety profiles. Current research is ongoing to evaluate these claims systematically.

Synthesis and Stability

Synthesis Methods

Recent advancements have facilitated the scalable synthesis of this compound from commercially available precursors such as nicotinamide riboside chloride. Efficient purification methods have also been developed to yield high-purity compounds suitable for research and commercial applications .

Stability Studies

Stability studies have indicated that this compound maintains integrity under various environmental conditions but is susceptible to oxidation when exposed to air. Optimal storage conditions include low temperatures and inert atmospheres to prolong shelf life .

Eigenschaften

CAS-Nummer |

185949-07-9 |

|---|---|

Molekularformel |

C6H6N2O3 |

Molekulargewicht |

154.12 g/mol |

IUPAC-Name |

N-hydroxy-4-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2O3/c9-5-1-2-7-3-4(5)6(10)8-11/h1-3,11H,(H,7,9)(H,8,10) |

InChI-Schlüssel |

LPFMDJRUVDNRRX-UHFFFAOYSA-N |

SMILES |

C1=CNC=C(C1=O)C(=O)NO |

Isomerische SMILES |

C1=CN=CC(=C1O)C(=O)NO |

Kanonische SMILES |

C1=CN=CC(=C1O)C(=O)NO |

Synonyme |

3-Pyridinecarboxamide,N,4-dihydroxy-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.